![molecular formula C22H24N2O3S2 B2625906 ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 536702-08-6](/img/structure/B2625906.png)
ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole derivatives can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .
Chemical Reactions Analysis
The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
Physical And Chemical Properties Analysis
Physically, they are crystalline colorless in nature with specific odors .
Scientific Research Applications
Indole Derivatives in Drug Discovery
Indole is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . Bioactive indole-based molecules have been isolated from plants, bacteria, fungi, and marine products . A large pool of drugs containing the indole ring was approved by the Food and Drug Administration (FDA) as antiviral, anticancer, antimalarial, and antitubercular agents .
Anti-inflammatory Properties
2-Arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely used for the treatment of various types of arthritis and musculoskeletal disorders . One of the most widely used NSAIDs is ibuprofen, well known for its analgesic, antipyretic, and anti-inflammatory properties .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anticancer Activity
Indole derivatives have also shown potential in cancer treatment. For instance, Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
Thiophene Derivatives in Therapeutics
Thiophene derivatives have shown potential in therapeutic applications. For instance, some synthesized thiophene derivatives showed inhibitory effects against certain organisms .
Synthesis of New Compounds
The indole unit and thiophene derivatives are often used in the synthesis of new compounds with potential biological activities. For example, an efficient procedure has been reported to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-4-27-22(26)18-15-9-7-11-17(15)29-21(18)24-20(25)13(3)28-19-12(2)23-16-10-6-5-8-14(16)19/h5-6,8,10,13,23H,4,7,9,11H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWXOTQMVAHVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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